Cas no 2548983-89-5 (N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine)

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpyrazole moiety and an N-ethylcyclohexenylamine side chain. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways due to its dual heterocyclic systems. The cyclohexenyl group may enhance lipophilicity, influencing membrane permeability, while the pyrimidine-pyrazole scaffold offers sites for targeted interactions. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery and development. The compound's stability and synthetic accessibility further support its use in research applications.
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine structure
2548983-89-5 structure
Product Name:N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS No:2548983-89-5
MF:C16H21N5
MW:283.371442556381
CID:5310603
PubChem ID:154829070
Update Time:2025-06-08

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1-Cyclohexen-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinamine
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
    • AKOS040730759
    • F6791-6868
    • 2548983-89-5
    • Inchi: 1S/C16H21N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h5,9-12H,2-4,6-8H2,1H3,(H,17,18,19)
    • InChI Key: SQWTURGNUODHPA-UHFFFAOYSA-N
    • SMILES: N(C1C=C(N=CN=1)N1C=C(C)C=N1)CCC1=CCCCC1

Computed Properties

  • Exact Mass: 283.17969569g/mol
  • Monoisotopic Mass: 283.17969569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 55.6Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 495.3±45.0 °C(Predicted)
  • pka: 3.55±0.10(Predicted)

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Pricemore >>

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Additional information on N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine: A Comprehensive Overview

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, with the CAS number 2548983-89-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as CEMPA (Cyclohexenyl Ethyl Methyl Pyrazolyl Pyrimidinamine), exhibits a unique molecular structure that combines a cyclohexenyl ring, an ethyl chain, and a substituted pyrimidine moiety. The integration of these structural elements endows CEMPA with a range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of CEMPA is characterized by its central pyrimidine ring, which is substituted at the 6-position with a 4-methylpyrazolyl group. The N-substituent at the 4-position of the pyrimidine ring is a 2-(cyclohex-1-en-1-yl)ethyl group. This specific arrangement of functional groups imparts CEMPA with distinct physicochemical properties, such as high lipophilicity and good solubility in organic solvents. These properties are crucial for its potential use in drug development, as they influence the compound's bioavailability and pharmacokinetic profile.

Recent studies have explored the biological activities of CEMPA in various contexts. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that CEMPA exhibits significant cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that CEMPA could be a valuable lead compound for the development of novel anticancer drugs.

Another area of interest is the role of CEMPA in neurodegenerative diseases. Preliminary research indicates that CEMPA may have neuroprotective properties. In animal models of Alzheimer's disease and Parkinson's disease, treatment with CEMPA has been associated with reduced oxidative stress and improved cognitive function. The exact mechanisms underlying these effects are still under investigation, but they may involve modulation of inflammatory pathways and enhancement of neurotrophic factor expression.

In addition to its potential therapeutic applications, CEMPA has also been studied for its use as a chemical probe in biological research. Its unique structure and biological activities make it a valuable tool for investigating the functions of specific cellular pathways and targets. For example, researchers have used CEMPA to study the role of pyrimidine metabolism in cellular processes such as DNA synthesis and repair.

The synthesis of CEMPA involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. One common synthetic route begins with the preparation of the cyclohexenyl ethylamine intermediate, which is then coupled with a 6-chloropyrimidine derivative using palladium-catalyzed cross-coupling reactions. The final step involves the substitution of the chloro group with a 4-methylpyrazolyl moiety through nucleophilic substitution or metal-catalyzed coupling reactions.

The safety profile of CEMPA has been evaluated in preclinical studies to assess its potential for use in humans. Toxicity studies have shown that CEMPA exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.

In conclusion, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CEMPA) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in the fields of oncology, neurology, and chemical biology. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties, CEMPA holds significant promise for advancing medical treatments and improving patient outcomes.

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